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Compound of Interest

Compound Name:
2,4-Dihydroxybenzenepropanoic

acid

Cat. No.: B125207 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,4-Dihydroxybenzenepropanoic acid, also known as hydro-umbellic acid, is a phenolic acid

that garners interest in various research fields, including natural product chemistry and drug

discovery, due to its structural relation to other biologically active compounds. Nuclear

Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural

elucidation and purity assessment of such molecules. This application note provides an

overview of the expected 13C NMR spectral data for 2,4-Dihydroxybenzenepropanoic acid.

Due to the limited availability of experimental 13C NMR data for 2,4-
Dihydroxybenzenepropanoic acid in public spectral databases, this note presents the data

for a closely related structural analog, 2,4-dihydroxycinnamic acid. This analog differs by the

presence of a double bond in the propanoic acid side chain. The provided data can serve as a

valuable reference for researchers working with similar chemical structures.

Predicted 13C NMR Spectral Data
The chemical shifts in 13C NMR spectroscopy are sensitive to the electronic environment of

each carbon atom. For 2,4-Dihydroxybenzenepropanoic acid, nine distinct signals are

expected, corresponding to the nine carbon atoms in the molecule.
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Data Presentation: 13C NMR Chemical Shifts for 2,4-
Dihydroxycinnamic Acid (Analog) in DMSO-d6
The following table summarizes the experimental 13C NMR chemical shift data for 2,4-

dihydroxycinnamic acid. The assignments are based on established chemical shift ranges for

similar functional groups.

Carbon Atom Chemical Shift (δ) in ppm Functional Group

C=O 168.0 Carboxylic Acid

C-4 (C-OH) 159.7 Aromatic C-O

C-2 (C-OH) 157.7 Aromatic C-O

=CH- 144.4 Alkene

C-6 130.9 Aromatic C-H

C-1 125.3 Aromatic C

=CH-COOH 115.9 Alkene

C-5 115.4 Aromatic C-H

C-3 114.5 Aromatic C-H

Note: This data is for the structural analog 2,4-dihydroxycinnamic acid and is intended for

estimation purposes.

Experimental Protocol: 13C NMR Spectroscopy
This section outlines a general protocol for acquiring a 13C NMR spectrum of a phenolic acid

like 2,4-Dihydroxybenzenepropanoic acid.

1. Sample Preparation:

Weigh approximately 10-20 mg of the solid sample into a clean, dry vial.

Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).
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Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if

necessary.

Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

2. NMR Instrument Parameters:

Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.

Nucleus: 13C

Solvent: DMSO-d6

Temperature: Standard probe temperature (e.g., 298 K).

Acquisition Mode: Proton-decoupled (to simplify the spectrum to singlets for each carbon).

Pulse Program: A standard single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

Relaxation Delay (d1): 2 seconds.

Number of Scans (ns): 1024 or more, depending on the sample concentration, to achieve an

adequate signal-to-noise ratio.

Spectral Width: 0 to 220 ppm.

Reference: The solvent peak of DMSO-d6 is typically referenced at 39.52 ppm.

3. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Perform baseline correction.

Reference the spectrum to the solvent peak.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Integrate the signals (note: in standard 13C NMR, integrals are not always proportional to

the number of carbons).

Assign the peaks based on chemical shift knowledge and comparison with predicted values

or data from similar compounds.

Visualization
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of 2,4-Dihydroxybenzenepropanoic
acid with the carbon atoms numbered for correlation with NMR spectral data.

To cite this document: BenchChem. [Application Note: 13C NMR Spectral Data of 2,4-
Dihydroxybenzenepropanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125207#13c-nmr-spectral-data-for-2-4-
dihydroxybenzenepropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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